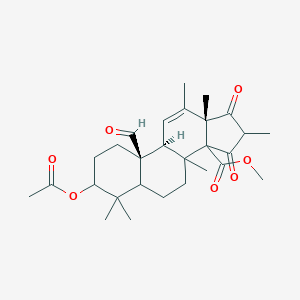

![molecular formula C16H22ClNO3 B163365 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride CAS No. 76275-67-7](/img/structure/B163365.png)

8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride

Vue d'ensemble

Description

“8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride” is a chemical compound with the molecular formula C16H22ClNO3 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a flat, aromatic hydrocarbon. Attached to this core are a hydroxy group (OH), a propan-2-ylamino group (C3H7N), and a propoxy group (C3H7O) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.34300, a density of 1.169g/cm3, a boiling point of 487.526ºC at 760 mmHg, and a melting point of 132-134ºC . Its exact mass is 275.15200, and it has a LogP value of 2.67400 .Applications De Recherche Scientifique

Antihypertensive Agent

This compound is used as an antihypertensive agent . It helps in the treatment of acute or chronic vascular hypertension regardless of the pharmacological mechanism .

Beta-Adrenergic Antagonist

It acts as a beta-adrenergic antagonist . This means it binds to but does not activate beta-adrenergic receptors, thereby blocking the actions of endogenous or exogenous beta-adrenergic agonists . Beta-adrenergic antagonists are used for the treatment of hypertension, cardiac arrhythmias, angina pectoris, glaucoma, and migraine headaches .

Anxiolytic Drug

This compound is also used as an anxiolytic drug . Anxiolytic drugs are agents that alleviate anxiety, tension, and anxiety disorders, promote sedation, and have a calming effect without affecting clarity of consciousness or neurologic conditions .

Anti-Arrhythmia Drug

It is used as an anti-arrhythmia drug . This drug is used for the treatment or prevention of cardiac arrhythmias . Anti-arrhythmia drugs may affect the polarisation-repolarisation phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibres .

Vasodilator Agent

This compound is used as a vasodilator agent . Vasodilators are drugs that cause dilation of the blood vessels .

Environmental Contaminant

It is also classified as an environmental contaminant . This refers to any minor or unwanted substance introduced into the environment that can have undesired effects .

Mécanisme D'action

Target of Action

The primary targets of this compound are the beta-1 adrenergic receptors located in cardiac muscle . These receptors play a crucial role in regulating the heart’s contractility and rate .

Mode of Action

The compound acts as a cardioselective beta-1 receptor blocker . It competitively blocks beta-1 adrenergic receptors, thereby reducing the force and rate of heart contractions . This action prevents the effects of naturally occurring substances like epinephrine and norepinephrine .

Biochemical Pathways

The compound’s action on beta-1 adrenergic receptors affects the adrenergic signaling pathway. By blocking these receptors, it inhibits the effects of catecholamines (epinephrine and norepinephrine), leading to decreased heart rate and blood pressure .

Pharmacokinetics

The compound exhibits rapid onset but short duration of action . It has a biological half-life of approximately 9 minutes . The compound is slightly soluble in water, which can influence its absorption and distribution . Less than 2% of the compound is excreted unchanged in urine .

Result of Action

The blocking of beta-1 adrenergic receptors leads to decreased force and rate of heart contractions . This can be beneficial in conditions where a reduction in heart rate and contractility is desired, such as during surgery or in the management of certain cardiac emergencies .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, its solubility in water can affect its bioavailability and distribution in the body . Additionally, storage conditions can impact the compound’s stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16;/h3-8,11,14,17-19H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNYXMBZFXLWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

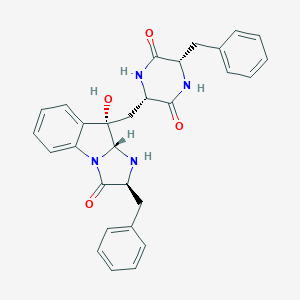

![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)

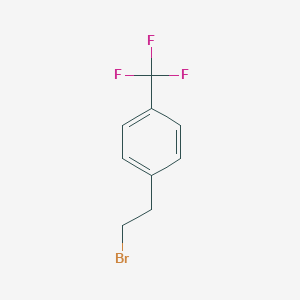

![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)

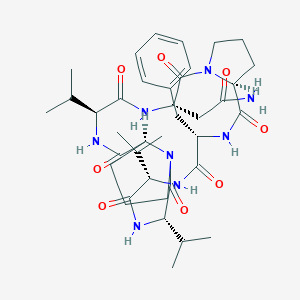

![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)